1-[4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one
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Overview
Description
1-[4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one is a complex organic compound featuring a piperidine ring and a substituted pyridine moiety
Preparation Methods
The synthesis of 1-[4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reaction: The 3-methylpyridin-2-yl group is introduced via a substitution reaction, often using a nucleophilic aromatic substitution mechanism.
Coupling Reaction: The final step involves coupling the substituted piperidine with the ethanone moiety, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyridine rings.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-[4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Research: It is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context.
Comparison with Similar Compounds
1-[4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one can be compared with similar compounds, such as:
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one: This compound also features a piperidine ring and a substituted pyridine moiety but differs in the presence of an azepan ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound has a similar piperidine structure but includes additional aromatic rings and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperidine and pyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-15-4-3-9-21-19(15)26-14-17-5-10-23(11-6-17)20(25)18-7-12-22(13-8-18)16(2)24/h3-4,9,17-18H,5-8,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPBCGVVZZQJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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